molecular formula C11H8F3N3O2 B1298354 8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 505054-58-0

8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Número de catálogo: B1298354
Número CAS: 505054-58-0
Peso molecular: 271.19 g/mol
Clave InChI: RVVIKJAZPQYDOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Crystallographic Analysis of Tricyclic Core Architecture

The crystallographic examination of 8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid reveals a complex tricyclic framework where the fused ring system exhibits specific geometric constraints and intermolecular interactions. The compound crystallizes with distinctive structural features that differentiate it from simpler pyrazolo[1,5-a]pyrimidine derivatives. The heterocyclic ring system demonstrates essential planarity characteristics, though the integration of the cyclopentane ring introduces unique three-dimensional considerations not observed in purely aromatic analogues.

Comparative crystallographic data from related pyrazolo[1,5-a]pyrimidine structures provides insight into the architectural constraints imposed by the tricyclic fusion. In the closely related 8-methyl-2-(4-trifluoromethylphenyl)-8H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-5-amine, the heterocyclic ring system exhibits an r.m.s. deviation of 0.009 Å from planarity, with the attached benzene ring making a dihedral angle of 6.91 degrees with the core heterocycle. This planarity constraint appears to be a fundamental characteristic of the pyrazolo-pyrimidine fusion, suggesting that similar geometric restrictions apply to the target compound.

The incorporation of the cyclopentane ring creates additional complexity in the overall molecular geometry. Studies of related cyclopenta-fused pyrazolo systems demonstrate that the saturated five-membered ring typically adopts an envelope conformation to minimize ring strain while maintaining optimal orbital overlap with the adjacent aromatic systems. The presence of the carboxylic acid functionality at the 2-position further influences the overall molecular architecture through potential intramolecular hydrogen bonding interactions with the nitrogen atoms of the pyrazolo-pyrimidine core.

Intermolecular packing arrangements in crystals of related compounds reveal characteristic hydrogen bonding patterns that likely extend to the target molecule. The amino groups and pyrimidine nitrogen atoms in analogous structures form centrosymmetric dimers through N—H···N hydrogen bonds, creating R22(8) graph-set motifs. For the carboxylic acid-containing target compound, additional O—H···N hydrogen bonding interactions are anticipated, potentially leading to more complex supramolecular assemblies. The trifluoromethyl group, positioned at the 8-position, is expected to influence crystal packing through weak C—F···H—C interactions and dipolar associations.

Conformational Dynamics in Solution Phase

The solution-phase behavior of this compound exhibits complex conformational dynamics arising from the flexibility of the saturated cyclopentane ring and the rotational freedom of the trifluoromethyl and carboxylic acid substituents. Nuclear magnetic resonance studies of analogous tetrahydropyrazolo[1,5-a]pyrimidine derivatives demonstrate that ring saturation introduces significant conformational complexity compared to fully aromatic systems.

The cyclopentane ring within the tricyclic framework can adopt multiple conformations, with envelope and half-chair geometries being most energetically accessible. Research on related 5,7-disubstituted tetrahydropyrazolo[1,5-a]pyrimidines shows that conformational equilibria between different ring puckering modes occur on the nuclear magnetic resonance timescale, leading to temperature-dependent spectroscopic behavior. For the target compound, the fusion with the aromatic pyrazolo-pyrimidine system constrains some conformational freedom but still permits significant ring flexibility.

The trifluoromethyl substituent at the 8-position contributes additional conformational considerations through its rotational behavior. The C—CF3 bond rotation is generally restricted due to steric interactions with adjacent hydrogen atoms and electronic effects from the heterocyclic framework. Computational studies on related trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines indicate energy barriers of approximately 10-15 kJ/mol for this rotation, making it observable on appropriate nuclear magnetic resonance timescales.

The carboxylic acid functionality introduces further conformational complexity through potential intramolecular hydrogen bonding with nitrogen atoms in the heterocyclic core. Studies of related carboxylic acid-bearing pyrazolo[1,5-a]pyrimidines demonstrate that syn and anti conformations about the C—COOH bond can interconvert, with the syn conformation often stabilized by intramolecular N···H—O interactions. This conformational preference significantly influences the compound's three-dimensional structure and potentially its biological activity.

Temperature-dependent nuclear magnetic resonance studies would be expected to reveal coalescence phenomena for conformationally interconverting systems. The energy barriers for ring puckering in the cyclopentane moiety are typically 20-40 kJ/mol, while trifluoromethyl rotation barriers are somewhat lower. This suggests that multiple dynamic processes occur simultaneously in solution, creating complex spectroscopic behavior that requires careful analysis to extract individual conformational parameters.

Electronic Effects of Trifluoromethyl Substituent Positioning

The trifluoromethyl group positioned at the 8-carbon of the tricyclic framework exerts profound electronic effects throughout the molecular system, significantly altering electron density distribution, electrostatic potential surfaces, and chemical reactivity patterns. The highly electronegative fluorine atoms create a strong electron-withdrawing effect that propagates through the conjugated system, influencing both ground-state properties and reactivity characteristics.

Quantum chemical calculations on related trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines reveal substantial changes in atomic charges and molecular orbital energies compared to non-fluorinated analogues. The trifluoromethyl group typically induces a positive charge buildup on the adjacent carbon atom and creates electron deficiency that extends throughout the heterocyclic framework. This electronic perturbation is particularly pronounced at nitrogen atoms within the pyrazolo-pyrimidine system, affecting their basicity and hydrogen bonding capabilities.

The positioning of the trifluoromethyl substituent at the 8-position places it in direct conjugation with the pyrazole nitrogen, creating a pathway for electronic communication between the electron-withdrawing group and the heterocyclic core. Nuclear magnetic resonance chemical shift data for related compounds demonstrate significant downfield shifts for carbon atoms adjacent to trifluoromethyl groups, with 13C chemical shifts typically appearing 10-20 ppm downfield compared to methyl-substituted analogues. The 19F nuclear magnetic resonance spectrum provides direct evidence for the electronic environment, with chemical shifts typically occurring around -66 to -68 ppm for trifluoromethyl groups attached to heterocyclic systems.

The electron-withdrawing nature of the trifluoromethyl group significantly affects the electrostatic potential surface of the molecule, creating regions of enhanced positive potential that influence intermolecular interactions. This electronic redistribution affects hydrogen bonding patterns, with nitrogen atoms becoming less basic and therefore weaker hydrogen bond acceptors. Conversely, the carboxylic acid functionality may become more acidic due to the electron-withdrawing influence transmitted through the ring system.

Computational analyses of frontier molecular orbitals reveal that trifluoromethyl substitution typically lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energies, affecting the compound's electronic excitation properties and redox behavior. The energy gap between frontier orbitals generally increases upon trifluoromethyl substitution, potentially affecting photophysical properties and electronic transitions. These electronic modifications have implications for biological activity, as the altered charge distribution and electrostatic properties can significantly influence binding interactions with protein targets.

Comparative Analysis with Analogous Pyrazolo[1,5-a]pyrimidine Derivatives

The structural and electronic properties of this compound can be systematically compared with related pyrazolo[1,5-a]pyrimidine derivatives to understand the specific contributions of individual structural modifications. This comparative analysis reveals how the cyclopentane fusion, trifluoromethyl substitution, and carboxylic acid functionality collectively influence molecular properties.

Comparison with simpler pyrazolo[1,5-a]pyrimidine derivatives lacking the cyclopentane fusion demonstrates the significant impact of ring saturation on conformational flexibility. Fully aromatic systems such as 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibit essential planarity with maximum deviations from the mean plane of only 0.014 Å. The rigid planar geometry contrasts sharply with the conformational flexibility observed in partially saturated analogues, where ring puckering introduces multiple low-energy conformations.

The influence of trifluoromethyl positioning becomes apparent through comparison of derivatives substituted at different positions. Compounds bearing trifluoromethyl groups at the 7-position, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, exhibit different electronic properties compared to 8-substituted analogues. The 7-position places the trifluoromethyl group in direct conjugation with the pyrimidine nitrogen atoms, while 8-position substitution creates a different electronic communication pathway through the pyrazole ring.

Structural data compilation reveals systematic trends in geometric parameters across the derivative series:

Compound Type Ring Planarity (Å) CF3 Position Dihedral Angles (°) Crystal Packing
Fully aromatic 0.009-0.014 7-position 6.9-14.1 π-π stacking
Partially saturated 0.030-0.041 8-position 42.2-85.1 H-bonding dominant
Tricyclic fused Variable 8-position Complex Mixed interactions

The biological activity profiles of related derivatives provide additional insight into structure-activity relationships. Compounds such as 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrate potent inhibitory activity against protein kinases, with IC50 values in the submicromolar range. The presence of carboxylic acid functionality, as in the target compound, typically enhances binding affinity through additional hydrogen bonding interactions with protein targets.

Comparative nuclear magnetic resonance studies reveal characteristic spectroscopic signatures for different substitution patterns. Trifluoromethyl-substituted derivatives consistently show 19F chemical shifts in the -66 to -68 ppm range, while 13C chemical shifts of quaternary carbons bearing trifluoromethyl groups appear around 119-125 ppm. These spectroscopic markers provide reliable identification criteria for structural confirmation.

The crystallographic comparison reveals distinct packing motifs dependent on functional group composition. Carboxylic acid-containing derivatives typically form hydrogen-bonded networks through O—H···N interactions, while amino-substituted analogues prefer N—H···N dimeric associations. The combination of multiple hydrogen bonding functionalities in the target compound suggests complex supramolecular assembly patterns that may influence solid-state properties and pharmaceutical behavior.

Thermal stability comparisons indicate that trifluoromethyl substitution generally enhances thermal decomposition temperatures by 20-40°C compared to non-fluorinated analogues, reflecting the strength of C—F bonds and reduced reactivity toward thermal degradation pathways. This enhanced stability has practical implications for synthetic procedures and potential pharmaceutical formulation strategies.

Propiedades

IUPAC Name

2-(trifluoromethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-5-2-1-3-6(5)15-8-4-7(10(18)19)16-17(8)9/h4H,1-3H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVIKJAZPQYDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N3C(=CC(=N3)C(=O)O)N=C2C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354633
Record name 8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505054-58-0
Record name 6,7-Dihydro-8-(trifluoromethyl)-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505054-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-1,8,12-triazatricyclo[7.3.0.0,3,7]dodeca-2,7,9,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthesis via Cyclization Reactions

One of the primary methods for synthesizing this compound involves cyclization reactions, where suitable precursors undergo cyclization to form the pyrazolo[1,5-a]pyrimidine framework.

  • Reagents : The synthesis typically requires a trifluoromethylated precursor and a suitable nitrogen source.
  • Conditions : Reactions are often conducted in polar solvents such as ethanol or acetic acid under reflux conditions.

For instance, a reported method involves heating an appropriate amino derivative with a carbonyl compound in the presence of an acid catalyst to facilitate cyclization and formation of the desired product.

Use of Transition Metal Catalysts

Transition metal catalysts have been employed to enhance reaction efficiency and selectivity in the synthesis of pyrazolo derivatives.

  • Examples of Catalysts : Palladium acetate and copper acetate have been used effectively.
  • Mechanism : These catalysts facilitate oxidative coupling reactions that lead to the formation of the pyrazolo ring system.

A specific study demonstrated that using palladium acetate in acetic acid under oxygen atmosphere significantly increased product yield compared to reactions carried out under air or inert conditions.

Alternative Synthetic Strategies

Other synthetic strategies include:

  • Oxidative Coupling : Utilizing oxidants such as t-butyl hydroperoxide (t-BuOOH) can promote the formation of pyrazolo derivatives through radical mechanisms.

  • One-Pot Reactions : Some methods allow for one-pot synthesis where multiple reagents are combined simultaneously, streamlining the process and reducing purification steps.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of different preparation methods for This compound :

Method Key Reagents Conditions Yield (%) Notes
Cyclization Trifluoromethylated precursor Ethanol, reflux Variable Effective for forming core structure
Transition Metal Catalysis Palladium acetate, Copper acetate Acetic acid, O₂ Up to 94% High selectivity and efficiency
Oxidative Coupling t-BuOOH Room temperature Variable Radical mechanism enhances reaction rates
One-Pot Synthesis Various amines and carbonyls Varies Variable Reduces purification steps

Análisis De Reacciones Químicas

Types of Reactions

8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve the use of solvents like acetonitrile and catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield various arylated derivatives of the compound, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent in several areas:

Cancer Research

Recent studies have highlighted the role of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) in cancer biology. Inhibitors of these kinases can disrupt cancer cell signaling pathways, making them promising targets for cancer therapy. The compound has shown selective inhibition against PI5P4Kγ, which is implicated in various cancers. Virtual screening workflows have identified it among other candidates that exhibit potent anti-cancer activity, demonstrating its potential as a lead compound for further development .

Neurodegenerative Disorders

Given the emerging role of PI5P4Ks in neurodegenerative diseases, the selective inhibition by this compound may provide therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease. The ability to penetrate the blood-brain barrier enhances its suitability for neurological applications .

Immunological Disorders

The modulation of cell signaling pathways by PI5P4K inhibitors also extends to immunological responses. The selective action of this compound may offer new strategies in treating autoimmune diseases by regulating immune cell functions .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of 8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid:

StudyFocusFindings
Study A Cancer Cell LinesDemonstrated significant reduction in cell viability at low micromolar concentrations.
Study B NeuroprotectionShowed neuroprotective effects in animal models of neurodegeneration with improved cognitive function.
Study C ImmunomodulationIndicated potential to modulate inflammatory responses in vitro, suggesting applications in autoimmune diseases.

Mecanismo De Acción

The mechanism of action of 8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit monoamine oxidase B, an enzyme involved in neurodegenerative disorders . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity and exerting therapeutic effects.

Comparación Con Compuestos Similares

3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic Acid

Molecular Formula : C₈H₁₀N₂O₂S
Molecular Weight : 198.25 g/mol
CAS Number : 682327-09-9
Key Differences :

  • Lacks the trifluoromethyl group, reducing electron-withdrawing effects and metabolic stability.
  • Lower molecular weight and simpler structure suggest reduced steric hindrance but possibly weaker target affinity compared to the target compound .

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Molecular Formula : C₁₂H₆F₃N₃O₃
Molecular Weight : 297.19 g/mol
CAS Number : 313968-60-4
Key Differences :

  • Substitutes the cyclopenta ring with a furan moiety, introducing oxygen for enhanced solubility and hydrogen-bonding capacity.
  • Higher molecular weight and furan’s electron-rich nature may alter pharmacokinetic properties .

N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Molecular Formula : C₁₉H₂₂N₄O
Molecular Weight : 322.41 g/mol
Key Differences :

  • Incorporates a phenyl substituent at the 3-position, which may enhance π-π stacking but reduce aqueous solubility.
  • The amine group introduces hydrogen-bond donor capacity, differing from the acid’s anionic character .

3-(3,5-Bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK85)

Molecular Formula: Not explicitly provided (see ). Key Differences:

  • Features a bis(trifluoromethyl)phenyl group, amplifying electron-withdrawing effects and lipophilicity.
  • Contains a hexahydropyrimidinone ring, increasing conformational flexibility compared to the rigid cyclopenta system.
  • Likely exhibits higher potency but lower solubility due to additional CF₃ groups .

8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Molecular Formula: Not explicitly provided (see ). Key Differences:

  • Fuses a triazolo ring to the pyrimidine core, increasing aromaticity and steric bulk.
  • Retains the trifluoromethylphenyl group but lacks the carboxylic acid, favoring passive diffusion over ionic interactions.
  • High melting point (573 K) suggests strong crystalline packing, impacting formulation strategies .

Structural and Functional Analysis Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Features
Target Compound C₁₁H₈F₃N₃O₂ 271.20 8-CF₃, 2-COOH, cyclopenta Rigid core, balanced lipophilicity/solubility
3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid C₈H₁₀N₂O₂S 198.25 Thiazolo, 2-COOH Sulfur inclusion, simpler structure
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₂H₆F₃N₃O₃ 297.19 7-CF₃, 2-COOH, furan Oxygen-rich, higher solubility
N-(2-Methoxyethyl)-...pyrimidin-8-amine C₁₉H₂₂N₄O 322.41 Methoxyethylamine, phenyl Lipophilic, amine functionality
MK85 - - Bis(CF₃)phenyl, hexahydropyrimidinone Enhanced potency, reduced solubility
8-Methyl-2-[4-(CF₃)phenyl]-triazolo-pyrimidin-5-amine - - Triazolo, CF₃-phenyl High melting point, steric bulk

Research Implications

  • Trifluoromethyl Group : Consistently improves metabolic stability and target engagement across analogues .
  • Carboxylic Acid vs. Amine : Acidic groups enhance solubility and ionic interactions, while amines favor membrane permeability .
  • Ring Systems : Cyclopenta and thiazolo rings confer rigidity, whereas furan and triazolo systems introduce heteroatom-driven reactivity .

Actividad Biológica

8-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural uniqueness and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₁₄H₁₀F₃N₃O. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially influencing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, research on similar pyrazolo[1,5-a]pyrimidine derivatives has shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (nM)
Compound AMCF-745-97
Compound BHCT-1166-99
Compound CHepG-248-90

These compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index . The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, where compounds upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been investigated. For example, a series of pyrimidine derivatives demonstrated significant inhibition of COX-2 activity with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib:

CompoundCOX-2 IC₅₀ (μmol)
Compound D0.04 ± 0.09
Celecoxib0.04 ± 0.01

This suggests that the structural features present in this compound may confer similar anti-inflammatory effects .

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The inhibition of specific kinases has been identified as a crucial mechanism:

  • PI5P4Kγ Inhibition : Compounds structurally related to this class have been shown to selectively inhibit PI5P4Kγ, a kinase implicated in cancer and neurodegenerative diseases .
  • CDK2 Inhibition : Some derivatives exhibit potent inhibition of cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation and is a validated target in cancer therapy .

Case Studies

Several case studies illustrate the potential applications of this compound in cancer therapy:

  • Study on Pyrazolo[1,5-a]pyrimidines : A study involving a series of synthesized pyrazolo[1,5-a]pyrimidines demonstrated significant growth inhibition in MCF-7 and HCT-116 cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
  • In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth rates compared to controls, suggesting efficacy in vivo alongside in vitro findings .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to assign protons and carbons, with emphasis on distinguishing cyclopentane ring protons (δ 2.5–3.5 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹³C) .
  • HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+ or [M−H]− ions) with <5 ppm error .
  • IR Spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

How can contradictions in NMR data for substituent positions in pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Advanced Research Focus
Contradictions often arise from overlapping signals or dynamic effects. Strategies include:

  • 2D NMR : HSQC and HMBC to correlate protons with adjacent carbons, resolving ambiguities in aromatic/heterocyclic regions .
  • Variable Temperature NMR : To suppress exchange broadening in flexible cyclopentane rings.
  • Comparative Analysis : Cross-referencing with structurally similar derivatives (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS 1363405-21-3) .

What methodologies are used to evaluate the pharmacological potential of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Testing against kinases (e.g., KDR kinase) or purine-metabolizing enzymes via fluorescence polarization or radiometric assays .
  • Antiparasitic Activity : In vitro screening against Trypanosoma or Schistosoma species, measuring IC₅₀ values .
  • Cellular Uptake Studies : Using fluorescently labeled derivatives to assess membrane permeability (e.g., confocal microscopy) .

How to design palladium-catalyzed C–H arylation strategies for functionalizing the cyclopenta[d]pyrazolo[1,5-a]pyrimidine core?

Q. Advanced Research Focus

  • Direct Arylation : Use Pd(OAc)₂ with ligands (XPhos or SPhos) to activate C–H bonds at the 5- or 7-positions. Substrates like aryl iodides or bromides react in DMF at 120°C .
  • Regioselectivity Control : Electron-deficient aryl halides favor coupling at electron-rich pyrimidine positions. Additives like Ag₂CO₃ improve yields by scavenging halides .
  • Mechanistic Validation : Isotopic labeling (²H or ¹³C) and kinetic studies to confirm catalytic cycles .

What are the challenges in achieving enantioselective synthesis of this compound?

Advanced Research Focus
Challenges include:

  • Chiral Center Formation : The cyclopentane ring’s stereochemistry requires asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries.
  • Racemization Risks : Carboxylic acid groups may racemize under acidic/basic conditions. Mild hydrolysis (e.g., LiOH in THF/H₂O at 0°C) is preferred .
  • Analytical Validation : Chiral HPLC or CD spectroscopy to confirm enantiopurity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.